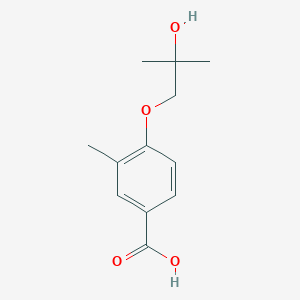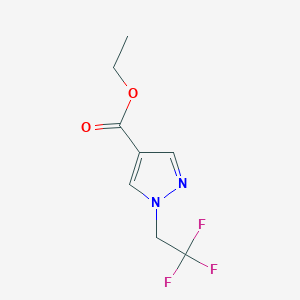
Ethyl 1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carboxylate
Descripción general
Descripción
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “ethyl” and “trifluoroethyl” groups are likely attached to the pyrazole ring, but without a specific structure, it’s hard to say more .
Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. For example, the ethyl group could be a site of nucleophilic attack, or the compound could participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by factors like its molecular structure and the presence of functional groups. For example, the trifluoroethyl group could influence the compound’s polarity and boiling point .Aplicaciones Científicas De Investigación
-
Scientific Field: Organic Chemistry
- Application : The compound 2,2,2-Trifluoroethyl Trifluoromethanesulfonate is used in organic synthesis .
- Method of Application : This compound is used as a reagent in various organic reactions. The specific procedures would depend on the reaction being carried out .
- Results or Outcomes : The use of this compound can facilitate certain types of organic reactions, improving yields and selectivity .
-
Scientific Field: Electrochemistry
- Application : Fluorinated solvents, including ones similar to the compound you mentioned, have been studied for their effects on electrolyte solvation structures and electrode/electrolyte interphases in lithium metal batteries .
- Method of Application : These solvents are incorporated into the electrolyte of the battery, and their effects are studied using various electrochemical techniques .
- Results or Outcomes : The use of these solvents can influence the performance of the battery, including its energy density and cycle life .
-
Scientific Field: Material Science
- Application : 1,1,2,2-Tetrafluoroethyl 2,2,2-Trifluoroethyl Ether is used in the production of polymers .
- Method of Application : This compound is used as a monomer in polymerization reactions. The specific procedures would depend on the type of polymer being synthesized .
- Results or Outcomes : The use of this compound can result in polymers with unique properties, such as high thermal stability and resistance to chemical attack .
-
Scientific Field: Battery Technology
- Application : Battery-grade 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) is a versatile co-solvent and additive for various battery systems .
- Method of Application : In lithium-metal batteries, TFTFE helps to suppress dendrites without raising the interfacial impedance . It also supports the stable cycling of NMC and lithium metal phosphate cathodes by forming a highly fluorinated interphase, which inhibits oxidation and transition metal dissolution .
- Results or Outcomes : Because of its stability and low viscosity, TFTFE is commonly added in localized high-concentration electrolytes (LHCE) as a diluent and flame-retardant . In lithium-sulfur batteries, TFTFE plays a key role as both a polysulfide-restraining solvent and a film-forming agent, addressing the polysulfide shuttle (PSS) effect and improving battery performance .
-
Scientific Field: Polymer Chemistry
- Application : 1,1,2,2-Tetrafluoroethyl 2,2,2-Trifluoroethyl Ether is used in the production of polymers .
- Method of Application : This compound is used as a monomer in polymerization reactions. The specific procedures would depend on the type of polymer being synthesized .
- Results or Outcomes : The use of this compound can result in polymers with unique properties, such as high thermal stability and resistance to chemical attack .
-
Scientific Field: Battery Technology
- Application : Battery-grade 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) is a versatile co-solvent and additive for various battery systems .
- Method of Application : In lithium-metal batteries, TFTFE helps to suppress dendrites without raising the interfacial impedance . It also supports the stable cycling of NMC and lithium metal phosphate cathodes by forming a highly fluorinated interphase, which inhibits oxidation and transition metal dissolution .
- Results or Outcomes : Because of its stability and low viscosity, TFTFE is commonly added in localized high-concentration electrolytes (LHCE) as a diluent and flame-retardant . In lithium-sulfur batteries, TFTFE plays a key role as both a polysulfide-restraining solvent and a film-forming agent, addressing the polysulfide shuttle (PSS) effect and improving battery performance .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-2-15-7(14)6-3-12-13(4-6)5-8(9,10)11/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPPYAXHMYQLEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



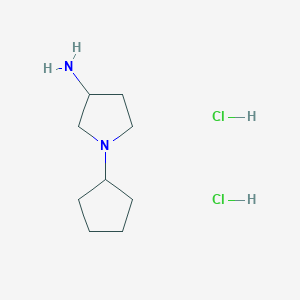
![(1S,2S)-2-[(4-fluorophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1473549.png)

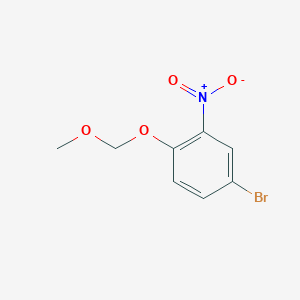
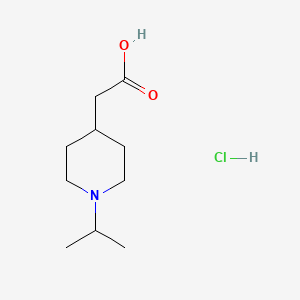
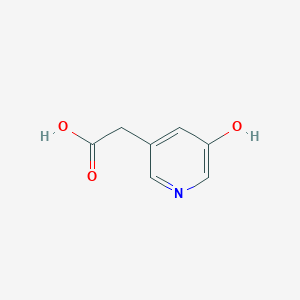
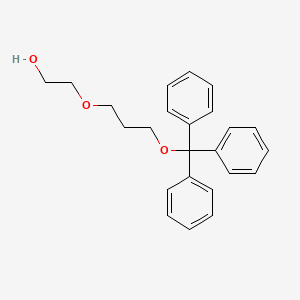
![4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1473559.png)
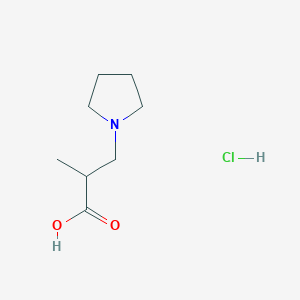

amine](/img/structure/B1473565.png)
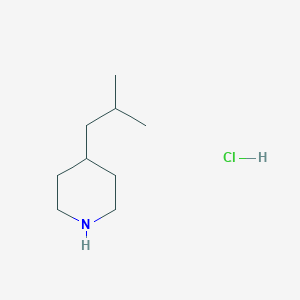
![1,4-Diazabicyclo[2.2.2]octane Dihydrobromide](/img/structure/B1473567.png)
